molecular formula C12H8N2S B5912438 3-Thiazol-2-ylquinoline

3-Thiazol-2-ylquinoline

Cat. No.: B5912438
M. Wt: 212.27 g/mol
InChI Key: CJAPMRRFCBCQHP-UHFFFAOYSA-N
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Description

3-Thiazol-2-ylquinoline is a heterocyclic compound that combines the structural features of both thiazole and quinoline rings. Heterocyclic compounds, especially those containing nitrogen, sulfur, and oxygen, are of significant interest due to their diverse biological activities and applications in medicinal chemistry . The fusion of thiazole and quinoline rings in this compound imparts unique chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiazol-2-ylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiazole with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Thiazol-2-ylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Thiazol-2-ylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Thiazol-2-ylquinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison:

    Uniqueness: 3-Thiazol-2-ylquinoline combines the properties of both thiazole and quinoline, resulting in enhanced biological activity and chemical reactivity.

Properties

IUPAC Name

2-quinolin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2S/c1-2-4-11-9(3-1)7-10(8-14-11)12-13-5-6-15-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAPMRRFCBCQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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